molecular formula C18H18N4O3S3 B2825239 2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide CAS No. 1243101-96-3

2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide

Cat. No. B2825239
CAS RN: 1243101-96-3
M. Wt: 434.55
InChI Key: OPESIEUPLGUVOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a pyrimidine ring attached to a thiophene ring via a sulfur atom, with additional functional groups attached to various positions on these rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amine group might be involved in acid-base reactions, while the sulfone group could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amine group might make it a base, and the presence of polar groups like sulfone and acetamide could make it soluble in polar solvents .

Scientific Research Applications

Pharmacological Evaluation of Related Compounds

Studies have focused on synthesizing and evaluating the pharmacological potential of compounds structurally related to 2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide. For example, compounds with similar structures have been investigated for their potential as glutaminase inhibitors, showing promise in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012). These findings underline the relevance of such compounds in cancer research, particularly in targeting metabolic pathways specific to cancer cells.

Antiasthma and Antiinflammatory Applications

Another research avenue explores the antiasthma potential of triazolo[1,5-c]pyrimidines, a structural class related to the query compound. The ability of these compounds to inhibit mediator release suggests potential applications in treating asthma and possibly other inflammatory conditions (Medwid et al., 1990).

Antimicrobial and Antiinflammatory Activities

Compounds containing the thiophen-2-ylsulfonyl pyrimidin moiety have been synthesized and evaluated for their antimicrobial and antiinflammatory activities. Such studies contribute to understanding the structural requisites for bioactivity, paving the way for the development of new therapeutic agents (Nunna et al., 2014).

Anticonvulsant Potential

Research into the synthesis and pharmacological evaluation of pyrimidine derivatives, including those related to the query compound, has shown moderate anticonvulsant activity. This highlights the potential for developing new treatments for epilepsy and related disorders (Severina et al., 2020).

Antitubercular and Antimicrobial Activities

The synthetic versatility of compounds similar to this compound allows for the exploration of their antimicrobial and antitubercular activities. This line of research is critical for addressing the global challenge of infectious diseases resistant to current treatments (Chandrashekaraiah et al., 2014).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, future studies might focus on optimizing its structure for better activity, studying its pharmacokinetics, or testing it in clinical trials .

properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-2-22(13-7-4-3-5-8-13)15(23)12-27-18-20-11-14(17(19)21-18)28(24,25)16-9-6-10-26-16/h3-11H,2,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESIEUPLGUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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